2'-Fluoro-2'-deoxyinosine

Beschreibung

The exact mass of the compound 2'-Fluoro-2'-deoxyinosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2'-Fluoro-2'-deoxyinosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Fluoro-2'-deoxyinosine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

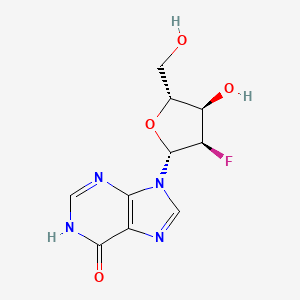

IUPAC Name |

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVOTDBYJXFINS-QYYRPYCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230051 |

Source

|

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80049-87-2 |

Source

|

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080049872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2'-Fluoro-2'-deoxyinosine Phosphoramidite: A Detailed Guide for Oligonucleotide Synthesis

Introduction: The Significance of 2'-Fluoro Modified Nucleosides in Oligonucleotide Therapeutics

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these modifications, the 2'-fluoro substitution of the sugar moiety has garnered significant attention for its ability to confer desirable physicochemical properties. The introduction of a fluorine atom at the 2'-position of a deoxyribonucleoside, such as in 2'-Fluoro-2'-deoxyinosine (2'-F-dI), enhances the binding affinity of oligonucleotides to their target RNA sequences and provides increased resistance to nuclease degradation, thereby prolonging their biological half-life[1]. These attributes are critical for the development of potent antisense oligonucleotides, siRNAs, and aptamers.

Inosine, a naturally occurring purine nucleoside, is of particular interest due to its ability to form stable base pairs with all four canonical bases, albeit with varying degrees of stability. This "universal" base-pairing capability makes it an invaluable tool in molecular biology for applications such as priming, probing, and sequencing. When combined with a 2'-fluoro modification, 2'-F-dI becomes a powerful building block for creating highly stable and versatile oligonucleotides for a range of research and therapeutic applications.

This comprehensive guide provides a detailed protocol for the chemical synthesis of 2'-Fluoro-2'-deoxyinosine phosphoramidite, the key monomer for incorporating 2'-F-dI into synthetic oligonucleotides using automated solid-phase synthesis. We will delve into the strategic considerations behind each synthetic step, from the selection of starting materials and protecting groups to the final purification and characterization of the phosphoramidite product.

Strategic Overview of the Synthesis

The synthesis of 2'-Fluoro-2'-deoxyinosine phosphoramidite is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall strategy involves three key stages:

-

Synthesis of the 2'-Fluoro-2'-deoxyinosine Nucleoside: This stage focuses on the introduction of the fluorine atom at the 2'-position of the sugar ring. A common and effective method involves the fluorination of a suitably protected ribonucleoside precursor.

-

Protection of the Nucleoside: To ensure regioselective reactions in the subsequent steps, specific protecting groups are introduced. The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group, which also facilitates purification. The O6 position of the hypoxanthine base is also protected to prevent side reactions during oligonucleotide synthesis.

-

Phosphitylation: The final step involves the introduction of the phosphoramidite moiety at the 3'-hydroxyl group, rendering the nucleoside ready for automated oligonucleotide synthesis.

Sources

Application Notes and Protocols for the Incorporation of 2'-Fluoro-2'-deoxyinosine (2'-F-dI) into DNA Oligonucleotides

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of modified nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. Among these, 2'-fluoro-2'-deoxyinosine (2'-F-dI) offers a unique combination of properties, including enhanced nuclease resistance, increased duplex stability, and the potential for post-synthetic modification. This document provides a comprehensive guide to the incorporation of 2'-F-dI into synthetic DNA oligonucleotides using phosphoramidite chemistry. It details the underlying scientific principles, step-by-step protocols for automated solid-phase synthesis, deprotection, and purification, as well as methods for subsequent characterization. This guide is intended to equip researchers with the necessary knowledge to confidently and successfully utilize 2'-F-dI in their oligonucleotide-based applications.

Introduction: The Significance of 2'-Fluoro Modifications

The 2'-position of the ribose sugar is a critical determinant of the structural and functional properties of nucleic acids. Modification at this position can profoundly influence an oligonucleotide's hybridization affinity, resistance to enzymatic degradation, and overall therapeutic potential. The introduction of a fluorine atom at the 2'-position of a deoxyribonucleoside, such as in 2'-F-dI, imparts several advantageous characteristics.

The high electronegativity of the fluorine atom influences the sugar pucker, favoring an RNA-like C3'-endo conformation.[1] This pre-organization of the sugar moiety can lead to a more stable duplex formation with a complementary RNA strand, a desirable trait for antisense and siRNA applications.[2] The addition of 2'-fluoro modifications has been shown to increase the thermal stability (Tm) of DNA:RNA duplexes by approximately 2°C per modification.[1][3]

Furthermore, the 2'-fluoro group provides steric hindrance that confers significant resistance to nuclease degradation, a major hurdle in the in vivo application of therapeutic oligonucleotides.[4][5][6] This enhanced stability prolongs the half-life of the oligonucleotide in biological fluids.[5]

Inosine itself is a naturally occurring nucleoside containing the nucleobase hypoxanthine.[7] It is known for its ability to act as a "universal base," capable of pairing with all four canonical bases (A, C, G, and T), although with varying stability (I-C > I-A > I-T ≈ I-G).[7] This property is particularly useful in probe and primer design where sequence ambiguity exists.[7]

Beyond these intrinsic properties, 2'-F-dI can also serve as a "convertible" nucleoside. The 2-fluoro group on the inosine base is susceptible to nucleophilic displacement by primary amines, allowing for the post-synthetic introduction of a wide range of functionalities at the N2 position of a guanine analog.[8][9]

This application note will provide detailed protocols for the efficient incorporation of 2'-F-dI into DNA oligonucleotides, enabling researchers to harness these beneficial properties for their specific applications.

Materials and Reagents

Phosphoramidite and Synthesis Reagents

| Reagent | Supplier | Catalog Number (Example) | Purity |

| 2'-F-dI-CE Phosphoramidite | Glen Research | 10-1082 | >98% |

| Standard DNA Phosphoramidites (dA, dC, dG, dT) | Various | - | >98% |

| Solid Support (e.g., CPG) | Various | - | - |

| Activator (e.g., DCI) | Various | - | Synthesis Grade |

| Capping Reagents (Cap A and Cap B) | Various | - | Synthesis Grade |

| Oxidizer (e.g., Iodine solution) | Various | - | Synthesis Grade |

| Anhydrous Acetonitrile | Various | - | Synthesis Grade |

Deprotection and Purification Reagents

| Reagent | Supplier | Catalog Number (Example) | Purity |

| Ammonium Hydroxide (28-30%) | Various | - | ACS Grade |

| AMA (Ammonium hydroxide/40% Methylamine 1:1) | Various | - | - |

| HPLC Grade Acetonitrile | Various | - | HPLC Grade |

| HPLC Grade Water | Various | - | HPLC Grade |

| Triethylammonium Acetate (TEAA) Buffer | Various | - | HPLC Grade |

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of 2'-F-dI is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.[10] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Caption: Automated solid-phase synthesis cycle for oligonucleotide elongation.

-

Preparation of 2'-F-dI Phosphoramidite:

-

Dissolve the 2'-F-dI-CE Phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

-

Install the phosphoramidite solution on a designated port of the DNA synthesizer.

-

-

Programming the Synthesizer:

-

Enter the desired oligonucleotide sequence into the synthesizer's software, using the appropriate designation for the 2'-F-dI residue.

-

Crucially, extend the coupling time for the 2'-F-dI monomer. A coupling time of 3 minutes is recommended to ensure high coupling efficiency, which may be slightly reduced due to the steric hindrance from the 2'-fluoro group.[7][11]

-

Standard coupling times for dA, dC, dG, and dT can be maintained.

-

-

Initiation of Synthesis:

-

Start the synthesis run. The instrument will automatically perform the repetitive cycles of detritylation, coupling, capping, and oxidation to build the oligonucleotide chain in the 3' to 5' direction.[10]

-

-

Post-Synthesis:

-

Upon completion of the synthesis, the column containing the solid support with the fully protected oligonucleotide is ready for cleavage and deprotection.

-

Cleavage and Deprotection

Careful deprotection is critical to remove all protecting groups from the nucleobases and the phosphate backbone without degrading the oligonucleotide, particularly the 2'-fluoro modification.

| Deprotection Reagent | Temperature | Time | Notes |

| Ammonium Hydroxide | Room Temperature | 17 hours | A milder condition suitable for many modified oligonucleotides. |

| AMA (Ammonium hydroxide/40% Methylamine 1:1) | Room Temperature | 2 hours | Faster deprotection, but heating should be avoided with 2'-fluoro modifications as it can lead to some degradation.[7] |

-

Cleavage from Solid Support:

-

Place the synthesis column in a suitable collection vial.

-

Add the chosen deprotection solution (Ammonium Hydroxide or AMA) to the column and allow it to incubate at room temperature as per the times specified in the table above. This step cleaves the oligonucleotide from the CPG support and initiates the removal of protecting groups.

-

Collect the solution containing the cleaved oligonucleotide.

-

-

Completion of Deprotection:

-

Transfer the collected solution to a sealed, pressure-resistant vial.

-

Continue the incubation at the recommended temperature and duration to ensure complete removal of all base and phosphate protecting groups.

-

-

Evaporation:

-

After deprotection, cool the vial and carefully open it in a fume hood.

-

Evaporate the deprotection solution to dryness using a centrifugal vacuum concentrator.

-

-

Resuspension:

-

Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or a suitable buffer (e.g., 1X IDTE).

-

Purification

Purification is essential to remove truncated sequences (failure sequences) and residual protecting groups. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.

Caption: General workflow for the purification of oligonucleotides by RP-HPLC.

-

System Preparation:

-

Equilibrate the RP-HPLC system with the initial mobile phase conditions (low percentage of acetonitrile in TEAA buffer).

-

-

Sample Injection:

-

Inject the resuspended crude oligonucleotide onto the column.

-

-

Elution:

-

Apply a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides. The full-length, DMT-on oligonucleotide (if detritylation was left off post-synthesis) will be more retained than the shorter, failure sequences.

-

-

Fraction Collection:

-

Collect fractions as the peaks elute, monitoring the absorbance at 260 nm.

-

-

Analysis and Pooling:

-

Analyze the collected fractions by a suitable method (e.g., analytical HPLC, mass spectrometry) to identify those containing the pure, full-length product.

-

Pool the pure fractions.

-

-

Desalting:

-

Desalt the pooled fractions using a method such as ethanol precipitation or a desalting cartridge to remove the HPLC buffer salts.

-

-

Lyophilization:

-

Lyophilize the desalted product to obtain a dry, purified oligonucleotide pellet.

-

Characterization and Quality Control

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) should be used to confirm the identity and purity of the final product. The observed molecular weight should match the calculated molecular weight of the 2'-F-dI-containing oligonucleotide.

Purity Analysis by HPLC or CE

The purity of the final product should be assessed by analytical RP-HPLC or capillary electrophoresis (CE). Purity levels should typically exceed 85-90% for most applications.

Thermal Melting Analysis (Tm)

To verify the impact of the 2'-F-dI incorporation on duplex stability, thermal melting studies can be performed.

-

Anneal the modified oligonucleotide with its complementary strand.[12][13]

-

Using a UV-Vis spectrophotometer with a temperature controller, slowly increase the temperature and monitor the absorbance at 260 nm.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated.[14]

-

Compare the Tm of the modified duplex to that of an unmodified control duplex to quantify the stabilizing effect of the 2'-F-dI modification.[15][16][17]

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency of 2'-F-dI | Insufficient coupling time. | Increase the coupling time for the 2'-F-dI phosphoramidite to 3 minutes or longer. |

| Degraded phosphoramidite. | Use fresh, properly stored phosphoramidite. Ensure anhydrous conditions. | |

| Degradation of Oligonucleotide during Deprotection | Deprotection at elevated temperatures. | Avoid heating AMA deprotection when 2'-fluoro modifications are present. Use room temperature conditions. |

| Incomplete Deprotection | Insufficient deprotection time. | Ensure the full recommended deprotection time is used. |

| Poor HPLC Purification | Inappropriate gradient or column. | Optimize the HPLC gradient and ensure the column is suitable for oligonucleotide separation. |

Conclusion

The incorporation of 2'-F-dI into DNA oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. By following the detailed protocols outlined in this application note, researchers can reliably synthesize high-quality 2'-F-dI-modified oligonucleotides with increased nuclease resistance and thermal stability. The provided guidelines for synthesis, deprotection, purification, and characterization establish a robust framework for the successful application of this valuable chemical modification.

References

-

Glen Research. (n.d.). USE OF 2-F-dI TO PRODUCE N2-MODIFIED dG DERIVATIVES. Glen Research. Retrieved from [Link]

-

Glen Research. (2020). Glen Report 32.13: New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. Glen Research. Retrieved from [Link]

-

Okamoto, A., et al. (2022). Characterization of 2-Fluoro-2'-deoxyadenosine in Duplex, G-Quadruplex and i-Motif. ChemBioChem, 23(12), e202200222. Retrieved from [Link]

-

Glen Research. (n.d.). 2'-F-U-CE Phosphoramidite. Glen Research. Retrieved from [Link]

-

Shen, X., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(10), 4777–4788. Retrieved from [Link]

-

Watts, J. K., & Damha, M. J. (2002). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 30(22), 4892–4901. Retrieved from [Link]

-

Creative Biolabs. (n.d.). 2' Fluoro Modifications for Aptamer Development Service. Creative Biolabs. Retrieved from [Link]

-

Axo-oligo. (2026). Chemical Insights: Understanding the Properties of 2'-Fluoro-2'-deoxyguanosine. Axo-oligo. Retrieved from [Link]

-

Singh, R. P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4769. Retrieved from [Link]

-

Wang, Y., et al. (2019). Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uridine nucleic acids. IU Indianapolis ScholarWorks. Retrieved from [Link]

-

Ehrenkaufer, R. E., et al. (1984). Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication. Journal of Nuclear Medicine, 25(3), 333–337. Retrieved from [Link]

-

Tolson, D. A., & Nicholson, A. W. (1998). 2′-Fluoro modified nucleic acids: Polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. Nucleic Acids Research, 26(2), 496–503. Retrieved from [Link]

-

Bobkov, G. V., et al. (2014). Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. Theranostics, 4(9), 931–946. Retrieved from [Link]

-

Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831–841. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of DNA duplex in which 2FA had different counter bases. ResearchGate. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Glen Research. Retrieved from [Link]

-

Seela, F., & Zulauf, M. (1995). Oligonucleotides containing fluorescent 2'-deoxyisoinosine: solid-phase synthesis and duplex stability. Nucleic Acids Research, 23(13), 2499–2505. Retrieved from [Link]

-

Glen Research. (n.d.). 2'-FI-CE Phosphoramidite. Glen Research. Retrieved from [Link]

-

SantaLucia, J. Jr. (1998). A unified view of polymer, salt, and sequence effects on DNA duplex stability. Proceedings of the National Academy of Sciences, 95(4), 1460–1465. Retrieved from [Link]

-

Harris, P. A., et al. (2000). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. Journal of Organic Chemistry, 65(17), 5327–5333. Retrieved from [Link]

- Beigelman, L., et al. (2010). Deprotection and purification of oligonucleotides and their derivatives. Google Patents.

-

Chmela, Z., et al. (2015). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 20(9), 16301–16334. Retrieved from [Link]

-

Owczarzy, R., et al. (2008). Predicting Stability of DNA Duplexes in Solutions Containing Magnesium and Monovalent Cations. Biochemistry, 47(19), 5336–5353. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Bio-Synthesis Inc. Retrieved from [Link]

-

Seela, F., & Zulauf, M. (1995). Oligonucleotides containing fluorescent 2'-deoxyisoinosine: solid-phase synthesis and duplex stability. PubMed. Retrieved from [Link]

-

Wilds, C. J., & Damha, M. J. (1999). Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes. Bioconjugate Chemistry, 10(2), 299–305. Retrieved from [Link]

-

metabion. (n.d.). Annealing of DNA oligonucleotides/Duplex Formation. metabion. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report Titles. Glen Research. Retrieved from [Link]

-

Martyna, A., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, 50(17), 9606–9620. Retrieved from [Link]

-

Le, T., et al. (2022). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Retrieved from [Link]

-

Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Eurofins Genomics. Retrieved from [Link]

-

Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. Retrieved from [Link]

-

Giesen, U., et al. (1998). Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. Nucleic Acids Research, 26(21), 5004–5006. Retrieved from [Link]

-

Glen Research. (n.d.). 2-F-dI-CE Phosphoramidite. Glen Research. Retrieved from [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage. Retrieved from [Link]

-

Glen Research. (n.d.). 2'-FG-CE Phosphoramidite. Glen Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. ResearchGate. Retrieved from [Link]

-

Xie, F., et al. (2020). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications, 56(60), 8426–8429. Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. metabion.com [metabion.com]

- 13. sg.idtdna.com [sg.idtdna.com]

- 14. Thermal stability of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Optimizing 2'-Fluoro Oligonucleotide Stability

Introduction: The 2'-F Stability Paradox

Welcome to the Technical Support Center. If you are working with siRNA, aptamers, or antisense oligonucleotides (ASOs), you likely utilize 2'-deoxy-2'-fluoro (2'-F) modifications to enhance binding affinity (

However, users frequently encounter a "stability paradox":

-

Metabolic Instability: While 2'-F resists nucleases better than unmodified RNA, it is significantly less stable in serum than 2'-O-Methyl (2'-OMe) or Locked Nucleic Acid (LNA) modifications.

-

Chemical Sensitivity: During synthesis and deprotection, improper handling can lead to fluorine elimination or backbone degradation, resulting in low yields or "M-20" (loss of HF) mass spec artifacts.

This guide provides the protocols and mechanistic insights required to stabilize your 2'-F oligos from the synthesizer to the subject.

Module 1: Synthesis & Deprotection Troubleshooting

The Issue: Loss of full-length product or appearance of depurinated species during manufacturing. The Mechanism: While 2'-F is generally resistant to base-catalyzed hydrolysis (unlike RNA, it lacks the 2'-OH nucleophile), it alters the sugar pucker (C3'-endo), affecting the stability of the glycosidic bond. Furthermore, harsh deprotection can strip the fluorine atom.

Protocol 1: Optimized Deprotection for 2'-F Oligos

Standard DNA deprotection (Ammonium Hydroxide @ 55°C overnight) is often too harsh for complex 2'-F chimeras.

Step-by-Step Workflow:

-

Reagent Selection: Use AMA (1:1 mixture of Ammonium Hydroxide and 40% Aqueous Methylamine) or Ammonium Hydroxide/Ethanol (3:1) .

-

Temperature Control:

-

Preferred: 65°C for 15–20 minutes (AMA).

-

Alternative: Room temperature for 2 hours (AMA) – Best for preventing HF elimination.

-

-

TBDMS Removal (For RNA/2'-F Chimeras):

-

Do not use TBAF (Tetrabutylammonium fluoride) if possible; it can be difficult to desalt.

-

Use: TEA·3HF (Triethylamine trihydrofluoride).[1]

-

Condition: 65°C for 1.5 hours. TEA·3HF is milder and preserves the 2'-F integrity better than TBAF.

-

Troubleshooting Diagram: Synthesis Failure Analysis

Figure 1: Decision tree for diagnosing 2'-F synthesis failures based on Mass Spectrometry data.

Module 2: Metabolic Stability (Design Strategy)

The Issue: 2'-F modified siRNAs/aptamers degrade rapidly in serum (exonuclease attack) compared to 2'-OMe. The Mechanism: 2'-F mimics the shape of RNA (C3'-endo pucker), which is excellent for RISC loading (gene silencing activity) but makes it a recognizable substrate for some nucleases. 2'-OMe is bulkier and resists nucleases but can sterically hinder RISC if placed in the "seed region."

Protocol 2: The "Alternating Motif" Strategy

To maximize stability without sacrificing activity, do not use 100% 2'-F. Use a chimeric pattern.

Comparative Data: Half-Life in Human Serum

| Modification Pattern | Serum Half-Life ( | RISC Activity | Recommendation |

| Unmodified RNA | < 15 minutes | High | Negative Control only |

| All-2'-F | 1–4 hours | High | Good for aptamers; poor for in vivo siRNA |

| All-2'-OMe | > 24 hours | Low | Too sterically bulky for Guide Strand |

| Alternating (2'-F / 2'-OMe) | > 24 hours | High | Gold Standard (e.g., Alnylam ESC) |

Design Rules:

-

Sense Strand (Passenger): Can be heavily modified with 2'-OMe (or 50/50 mix) to prevent degradation.

-

Antisense Strand (Guide):

-

Seed Region (nt 2–8): Use 2'-F or DNA. Avoid bulky 2'-OMe here to maintain target recognition.

-

3' Overhang: Always protect the 3' end with Phosphorothioate (PS) linkages and 2'-OMe to block exonucleases.

-

Mechanism Diagram: The Stability-Activity Balance

Figure 2: The trade-off mechanism. 2'-F fits the RISC pocket (Green path) but is vulnerable to nucleases (Red path). 2'-OMe blocks nucleases but can block RISC. The solution is alternating the two.

Module 3: Storage & Handling FAQs

Q: Can I autoclave my 2'-F oligonucleotides? A: NO. While 2'-F is thermally stable, the combination of high heat and pressure in the presence of trace metal ions (often found in autoclave water) can catalyze hydrolysis. Always use sterile filtration (0.22 µm) instead.

Q: What is the optimal storage buffer? A: Sodium-based buffers at pH 7.0–7.5.

-

Recommended: 10 mM Tris-HCl (pH 7.5), 0.1 mM EDTA (TE Buffer) or PBS.

-

Why: 2'-F is sensitive to acid hydrolysis (depurination) at low pH (<5) and elimination reactions at high pH (>9).

-

Lyophilization: For long-term storage (>6 months), store as a lyophilized pellet at -20°C.

Q: My 2'-F oligo shows "M-20" peaks. Is it ruined? A: Likely, yes. The M-20 peak corresponds to the loss of Hydrogen Fluoride (HF). This converts the ribose to a reactive intermediate or an arabinose derivative, altering the structure and binding affinity. This usually happens during the deprotection step (too hot/too basic).

References

-

Watts, J. K., & Damha, M. J. (2008). "2'-Fluoro-arabinonucleic acid (2'F-ANA): modified oligonucleotides with novel physiological properties." Canadian Journal of Chemistry. Link

-

Seth, P. P., et al. (2010). "Design, synthesis and evaluation of 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified antisense oligonucleotides." Nucleic Acids Research. Link

-

Manoharan, M. (2004). "RNA interference and chemically modified siRNAs." Current Opinion in Chemical Biology. Link

-

Layzer, J. M., et al. (2004). "In vivo activity of nuclease-resistant siRNAs." RNA.[2][3][4][5][6][7][8][9][10][11][12] Link

-

Integrated DNA Technologies (IDT). "Deprotection of Modified Oligonucleotides." IDT Technical Support. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. 2' Fluoro RNA Modification [biosyn.com]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. Oligonucleotide Handling & Stability [sigmaaldrich.com]

- 6. glenresearch.com [glenresearch.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Chemistry, structure and function of approved oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis of 2'-Fluoro-2'-deoxyinosine: A Technical Support Guide

Welcome to the technical support center for the synthesis of 2'-Fluoro-2'-deoxyinosine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important nucleoside analog. Here, we address common challenges and provide practical, field-tested troubleshooting strategies in a direct question-and-answer format. Our aim is to equip you with the expertise to anticipate, diagnose, and resolve issues that may arise during your experiments.

The synthesis of 2'-Fluoro-2'-deoxyinosine, while conceptually straightforward, is fraught with practical challenges that can impact yield, purity, and stereoselectivity. The core of the synthesis typically involves two key stages: the preparation of a suitably protected 2-deoxy-2-fluororibose derivative and its subsequent coupling with a protected hypoxanthine base. This guide will walk you through the intricacies of each stage, offering insights grounded in established chemical principles.

General Synthetic Pathway Overview

A typical synthetic route to 2'-Fluoro-2'-deoxyinosine is outlined below. This multi-step process requires careful control over protecting groups and reaction conditions to achieve the desired product.

Technical Support Center: Overcoming Off-Target Effects of 2'-Fluoro Modified siRNAs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-fluoro (2'-F) modified small interfering RNAs (siRNAs). The incorporation of 2'-F modifications into siRNA duplexes is a powerful strategy to enhance nuclease resistance and thermal stability, often resulting in increased potency and duration of the RNAi effect.[1] However, like all siRNA modalities, 2'-F modified siRNAs are not immune to off-target effects (OTEs), which can confound experimental results and lead to misinterpretation of data.

This guide is designed to provide you with a comprehensive understanding of the types of OTEs associated with 2'-F modified siRNAs and to offer practical, field-proven strategies for their identification, mitigation, and control.

Understanding Off-Target Effects (OTEs) with 2'-F Modified siRNAs

Off-target effects are broadly defined as the modulation of genes other than the intended target.[2] These effects can arise from several mechanisms, and understanding the root cause is critical for effective troubleshooting.

MicroRNA-like Off-Target Effects

The most prevalent cause of OTEs is the unintended silencing of genes through a mechanism that mimics endogenous microRNAs (miRNAs).[3][4][5] This occurs when the "seed region" (positions 2-8 of the siRNA guide strand) shows partial complementarity to the 3' untranslated region (3' UTR) of an unintended mRNA transcript, leading to its translational repression or degradation.[3][6]

-

Causality: The RNA-Induced Silencing Complex (RISC) is guided by the siRNA to its target.[7] Perfect complementarity leads to target mRNA cleavage. However, if only the seed region of the siRNA guide strand binds to an mRNA, RISC can initiate translational repression, mimicking miRNA activity. Thermodynamic stability of the base-pairing in the seed region, particularly at positions 2-5, is a strong determinant of this effect.[8]

Innate Immune Stimulation

Double-stranded RNAs can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I, triggering an innate immune response.[5][9] This can lead to a global dysregulation of gene expression, including the upregulation of interferons and inflammatory cytokines, which can mask the specific phenotype of your target gene knockdown.

-

Role of 2'-F Modification: The good news is that 2'-F modifications have been shown to significantly decrease the immunostimulatory potential of siRNAs.[1][10] They can abrogate activation of TLR3 and TLR7.[11] However, depending on the sequence, cell type, and delivery method, a residual immune response can sometimes still be observed. It's also noteworthy that while 2'-F modification can dampen TLR-mediated responses, it may enhance the activity of other sensors like RIG-I, particularly if the siRNA possesses a 5'-triphosphate group.[11][12]

Saturation of the RNAi Machinery

The introduction of high concentrations of exogenous siRNAs can saturate the cellular RNAi machinery (e.g., Dicer, RISC components).[5] This can interfere with the processing and function of endogenous miRNAs, leading to widespread, indirect off-target effects.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a phenotype even though my target gene knockdown is minimal?

This is a classic sign of a potent off-target effect. The observed phenotype is likely caused by the silencing of one or more unintended genes. It is crucial to validate that the phenotype is truly linked to the knockdown of your target of interest. Using multiple different siRNAs targeting the same gene is a critical first step; a true on-target phenotype should be reproducible with different sequences.[3][13]

Q2: My 2'-F modified siRNA is supposed to reduce immune stimulation, but I'm still seeing signs of an interferon response. Why?

While 2'-F modifications are excellent at reducing TLR-mediated immune responses, they don't eliminate all possibilities.[10][11] Certain sequence motifs can still be recognized. Additionally, the delivery vehicle itself, such as cationic lipids, can induce broad changes in gene expression and immune activation.[7] Always run a "mock transfection" control (delivery agent only) to assess the contribution of the delivery method to the observed effects.

Q3: How many different siRNAs should I use to confirm an on-target effect?

Best practice dictates using a minimum of two, and ideally three to four, distinct siRNAs that target different regions of the same mRNA. If the phenotype is consistently observed with multiple siRNAs, it strongly suggests an on-target effect.[13][14] Pooling multiple siRNAs can also be an effective strategy to dilute the concentration of any single off-target-prone sequence.[3][6][15]

Q4: What is a "seedless" control, and how does it differ from a standard non-targeting control?

A standard non-targeting control (NTC) is an siRNA sequence that has been bioinformatically checked to not have a target in the transcriptome of the organism being studied. A "seedless" or seed-region-matched control is more specific. For a given experimental siRNA, this control would have the same seed region (positions 2-8) but the remaining sequence is scrambled. If this seed-matched control reproduces the phenotype, it's a strong indicator of a miRNA-like off-target effect.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues related to off-target effects.

Problem 1: Strong, reproducible phenotype observed, but target knockdown is confirmed to be the cause.

Even with confirmed on-target knockdown, it's essential to rigorously prove the phenotype is not an artifact. The gold standard for this is the rescue experiment .

Logical Workflow for Phenotype Validation

Caption: Workflow for validating an siRNA-induced phenotype.

Protocol: siRNA Rescue Experiment

This protocol confirms that the observed phenotype is a direct result of the target gene's depletion by re-introducing the target protein from an mRNA that is immune to your siRNA.[16][17]

-

Design the Rescue Construct:

-

Obtain a plasmid vector expressing your gene of interest (ORF only, no UTRs).

-

Using site-directed mutagenesis, introduce 3-4 silent "wobble" mutations into the mRNA sequence at the exact binding site of your most potent siRNA. This makes the plasmid-expressed mRNA resistant to the siRNA while still producing the identical wild-type protein.[17]

-

Self-Validation: Confirm by sequencing that the mutations are present and that the amino acid sequence is unchanged.

-

-

Co-transfection:

-

Follow your standard cell plating and transfection protocol.[18][19]

-

Prepare three experimental arms:

-

A (Control): Transfect with a non-targeting control siRNA + empty vector.

-

B (Phenotype): Transfect with your validated on-target siRNA + empty vector.

-

C (Rescue): Co-transfect with your on-target siRNA + the siRNA-resistant rescue plasmid.

-

-

It may be necessary to transfect the siRNA first, followed by the plasmid transfection 24 hours later to allow for initial knockdown.[18]

-

-

Analysis:

-

At your desired time point (e.g., 48-72 hours post-transfection), assess the phenotype (e.g., cell viability, reporter assay).

-

In parallel, collect samples for Western blot and/or qPCR.

-

Expected Outcome: You should observe the phenotype in condition B , but not in A or C . Western blot should confirm knockdown of the endogenous protein in B and C , and expression of the rescue protein in C .

-

Problem 2: Inconsistent results between different siRNAs targeting the same gene.

This situation strongly suggests that one or more of your siRNAs are causing significant off-target effects.

Diagnostic Approach

-

Perform Dose-Response Curves: Test each siRNA at a range of concentrations (e.g., 1 nM to 50 nM). Off-target effects are often concentration-dependent. An ideal siRNA will show a potent on-target knockdown at a low concentration where off-target effects are minimized.[14]

-

Global Transcriptome Analysis (RNA-Seq): This is the most comprehensive method for identifying all gene expression changes.[3]

-

Rationale: By sequencing the entire transcriptome, you can directly see which genes are downregulated besides your intended target. This provides a complete "off-target signature" for each siRNA.

-

Experimental Design:

-

Sample 1: Mock transfected (transfection reagent only).

-

Sample 2: Non-targeting control (NTC) siRNA.

-

Sample 3: On-target siRNA #1.

-

Sample 4: On-target siRNA #2.

-

-

Data Analysis: Compare the gene expression profiles of siRNA-treated samples to the NTC. Bioinformatic analysis can then identify transcripts with seed region complementarity to your siRNAs that are significantly downregulated. This can reveal the specific off-target pathways being affected.

-

Mitigation Strategies

-

Chemical Modifications: While your siRNA is already 2'-F modified, additional modifications specifically in the seed region (e.g., 2'-O-methyl) can sterically hinder off-target binding while preserving on-target activity.[20]

-

Pooling siRNAs: Use a pre-designed or custom pool of 3-4 siRNAs. This strategy lowers the concentration of any individual siRNA, thereby reducing the impact of any single off-target signature while maintaining robust on-target knockdown.[3][6][7]

Problem 3: Evidence of widespread cellular stress or immune activation.

If you observe high levels of cytotoxicity or unexpected changes in cell morphology across many samples, you may be triggering an innate immune response.

Diagnostic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]

- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]

- 4. Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. msimg.bioon.com [msimg.bioon.com]

- 6. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. mdpi.com [mdpi.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Innate immune regulations and various siRNA modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. researchgate.net [researchgate.net]

- 15. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. pubs.acs.org [pubs.acs.org]

addressing solubility issues of 2'-Fluoro-2'-deoxyinosine in aqueous buffers

A Guide to Addressing Aqueous Solubility Challenges for Researchers and Drug Development Professionals

Welcome to the technical support guide for 2'-Fluoro-2'-deoxyinosine (2'F-dI). This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 2'F-dI and to offer practical, field-proven solutions for its use in aqueous buffer systems. As a purine nucleoside analog with significant potential in biomedical research, understanding its physical properties is critical for experimental success.[1]

The Challenge: Understanding the Solubility of 2'-Fluoro-2'-deoxyinosine

The introduction of a fluorine atom at the 2' position of the deoxyribose sugar ring significantly alters the molecule's electronic properties and conformation.[2][3] While this modification can enhance metabolic stability and therapeutic potential, it also increases the molecule's hydrophobicity.[4][5][6] Replacing a hydroxyl group with a fluorine atom reduces the molecule's polarity and its capacity for hydrogen bonding with water, leading to poor aqueous solubility.[4] This guide provides validated methods to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my 2'-Fluoro-2'-deoxyinosine not dissolving in my standard phosphate-buffered saline (PBS)?

A: 2'-Fluoro-2'-deoxyinosine is a lipophilic molecule due to the 2'-fluoro modification, which reduces its ability to interact with the polar water molecules in PBS.[4] Direct dissolution in purely aqueous buffers at neutral pH is often difficult, especially at higher concentrations.

Q2: I see precipitation after adding my 2'F-dI stock solution to my aqueous assay buffer. What happened?

A: This is a common issue when a drug dissolved in a high-percentage organic solvent (like 100% DMSO) is diluted into an aqueous buffer. The organic solvent disperses, and if the final concentration of the co-solvent is too low to maintain solubility, the compound will precipitate out of the solution. The key is to ensure the final concentration of the co-solvent is sufficient to keep 2'F-dI in solution.

Q3: Is it safe to use heat to dissolve 2'F-dI?

A: Gentle warming (e.g., 37°C water bath) can be effective in aiding dissolution. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always check the manufacturer's stability data if available.

Q4: Can I adjust the pH of my buffer to improve solubility?

A: Yes, pH adjustment can be a very effective strategy. For many nucleoside analogs, solubility increases in either acidic or basic conditions where the molecule can be protonated or deprotonated, increasing its polarity.[7][8] For the parent compound, 2'-deoxyinosine, solubility is significantly increased in basic solutions like 1 M ammonium hydroxide. A similar strategy may apply to 2'F-dI. However, you must ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

Q5: Are there any recommended solvents for making a stock solution?

A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble nucleoside analogs.[9][10] From this stock, working solutions can be prepared by careful dilution into aqueous buffers, often containing other co-solvents.

In-Depth Troubleshooting Guide

This section provides detailed, step-by-step protocols and the scientific rationale behind them to help you successfully solubilize 2'-Fluoro-2'-deoxyinosine.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 2'F-dI.

Caption: Troubleshooting workflow for solubilizing 2'-Fluoro-2'-deoxyinosine.

Method 1: Co-Solvent Based Solubilization

This is the most common and direct method for working with lipophilic compounds in aqueous systems. The co-solvent disrupts the structure of water and reduces the overall polarity of the solvent system, allowing for the solubilization of non-polar molecules.[11][12]

Protocol 1: Preparation of a Working Solution using DMSO

-

Prepare Stock Solution:

-

Weigh out the required amount of 2'F-dI powder (typically a white to off-white solid[1][13]).

-

Add 100% DMSO to achieve a desired high concentration (e.g., 10-50 mM). Ensure the final volume is accurate.

-

Vortex thoroughly. If needed, place the vial in a 37°C water bath or a sonicator for 5-10 minutes to ensure complete dissolution.[10] The solution should be clear and colorless.

-

Store this stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.

-

-

Prepare Working Solution:

-

Determine the final concentration of 2'F-dI needed for your experiment.

-

Critically, determine the maximum allowable percentage of DMSO in your final assay. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1.0%.

-

Perform a serial dilution. First, dilute the high-concentration DMSO stock into your aqueous buffer (e.g., PBS, DMEM, TRIS buffer).

-

Causality Check: Add the DMSO stock to the buffer dropwise while vortexing. This rapid mixing helps prevent localized high concentrations of the compound that can lead to immediate precipitation.

-

Ensure the final DMSO concentration does not exceed the tolerance of your experimental system.

-

| Parameter | Recommendation | Rationale |

| Stock Solvent | 100% DMSO | High solvating power for lipophilic nucleoside analogs.[9][10] |

| Stock Concentration | 10-50 mM | High enough to minimize the volume added to the final buffer. |

| Final DMSO % | < 1.0% (ideal for cells) | Minimizes solvent toxicity and off-target effects in biological assays. |

| Mixing Technique | Add stock to buffer while vortexing | Prevents precipitation by ensuring rapid and even dispersion. |

Method 2: pH-Adjusted Solubilization

The solubility of compounds with acidic or basic functional groups is highly dependent on pH.[7] 2'-Deoxyinosine contains a hypoxanthine base, which has ionizable protons. By raising the pH, we can deprotonate the molecule, creating a charged species (anion) that is more soluble in polar aqueous solutions.

Protocol 2: Solubilization in a Basic Buffer

-

Initial Suspension:

-

Weigh the 2'F-dI powder and add it to your desired aqueous buffer (e.g., 10 mM TRIS). The compound will likely not dissolve and will form a suspension.

-

-

pH Adjustment:

-

While stirring the suspension, add a small amount of a dilute basic solution (e.g., 0.1 N NaOH or 1 M NH₄OH) dropwise.

-

Monitor the pH of the solution continuously with a calibrated pH meter.

-

Continue adding the base until the 2'F-dI powder completely dissolves. Note the pH at which dissolution occurs.

-

-

Final pH and Volume Adjustment (Self-Validation):

-

Once the compound is dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 N HCl) to bring the pH down to a level compatible with your experiment (e.g., pH 7.4 - 8.0).

-

Critical Step: Observe the solution carefully during back-titration. If precipitation occurs as you lower the pH, you have exceeded the solubility limit at that pH. You must then work at a higher pH where the compound remains soluble.

-

Adjust the final volume with your buffer to reach the target concentration.

-

Sterile filter the final solution if required for your application.

-

Method 3: Advanced Formulation with Excipients

For more challenging applications, such as in vivo studies, formulation with solubilizing excipients may be necessary. These agents, like cyclodextrins, can encapsulate the hydrophobic drug molecule, presenting a hydrophilic exterior to the aqueous environment.

Example Formulation Strategy

For related fluorinated nucleosides, formulations containing a combination of co-solvents and excipients like sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective.[9][10]

-

Example Formulation: 10% DMSO / 90% (20% SBE-β-CD in Saline).[9][10]

-

Mechanism: A stock solution is first made in DMSO. This stock is then diluted into an aqueous solution containing SBE-β-CD. The cyclodextrin molecules form inclusion complexes with the 2'F-dI, enhancing its solubility and stability in the final aqueous vehicle.[9][10]

This method requires careful formulation development and is typically employed in later-stage drug development.

Best Practices and Final Recommendations

-

Always Start Small: Before preparing a large volume, perform a small-scale pilot test to determine the solubility limit in your specific buffer system and the best method to use.

-

Visual Inspection is Key: Always visually inspect your solutions for any signs of precipitation or cloudiness before use. A clear solution is paramount for accurate and reproducible results.

-

Consider Stability: Once in solution, particularly in pH-adjusted buffers, the stability of 2'F-dI may be altered. It is recommended to prepare fresh solutions for each experiment or conduct stability studies for long-term storage. DNA and its analogs are most stable in a neutral pH range (pH 5-9); extreme pH can lead to degradation.[14]

-

Document Everything: Keep detailed records of the solvent, co-solvents, concentrations, pH, and temperatures used. This information is invaluable for troubleshooting and ensuring reproducibility.

References

-

MDPI. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Retrieved from [Link]

-

Zhu, W., & Chun, J. (2010). Fluorinated Nucleosides: Synthesis and Biological Implication. Molecules, 15(3), 1863–1883. [Link]

-

Autechaux. (2024). Chemical Insights: Understanding the Properties of 2'-Fluoro-2'-deoxyguanosine. Retrieved from [Link]

-

Al-Haddad, A., & El-Kader, F. H. (2000). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 78(3), 1431–1439. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447864, 2'-Deoxy-2-fluoroadenosine. Retrieved from [Link]

-

Al-Akayleh, F., Al-Salamat, H., Al-Remawi, M., & Al-Zoubi, N. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon, 7(8), e07758. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135415565, 2'-Deoxy-2'-fluoroguanosine. Retrieved from [Link]

-

Wang, M., Zhang, Y., & Wang, Z. (2022). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 27(20), 6828. [Link]

-

Lee, H. K., & Lee, W. A. (1998). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Journal of Pharmaceutical Sciences, 87(6), 758–761. [Link]

-

ResearchGate. (n.d.). Effects of pH on the stability of chromatin core particles. Retrieved from [Link]

-

ResearchGate. (2019). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from [Link]

-

ResearchGate. (2010). Fluorinated Nucleosides: Synthesis and Biological Implication. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of Conformationally Constrained Nucleoside Analogues. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

-

MDPI. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Retrieved from [Link]

-

MDPI. (2024). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Retrieved from [Link]

- Google Patents. (2002). US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.

-

National Institutes of Health. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Glen Research. (n.d.). New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

-

Chad's Prep. (2022). 17.6 pH Effects on Solubility. Retrieved from [Link]

-

National Institutes of Health. (2016). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Nanotechnological Approaches for Solubility Enhancement. Retrieved from [Link]

-

SignaGen Laboratories. (2024). How Does pH Affect DNA Stability?. Retrieved from [Link]

-

Glen Research. (n.d.). dI-CE Phosphoramidite. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. biosynth.com [biosynth.com]

- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 2'-Deoxy-2'-fluoroguanosine (2'-deoxy-2'-fluoroguanosine; 2'-fluorodeoxyguanosine; 2'-fluoro-2'-deoxyguanosine) | Influenza Virus | 78842-13-4 | Invivochem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. How Does pH Affect DNA Stability? – SignaGen Blog [signagen.com]

Technical Support Center: Optimizing PCR with 2'-F-dI Modified Primers

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2'-Fluoro-deoxyInosine (2'-F-dI) modified PCR primers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of annealing temperature optimization and other critical PCR parameters when using these modified oligonucleotides. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues and questions that arise during PCR experiments involving primers containing 2'-fluoro modifications and deoxyinosine.

Primer Design and Melting Temperature (Tm) Calculation

Question 1: How do 2'-fluoro and deoxyinosine modifications affect my primer's melting temperature (Tm)?

Answer: Understanding the impact of these modifications on Tm is the first step toward successful PCR.

-

2'-Fluoro (2'-F) Modification: The substitution of the 2'-hydroxyl group with a fluorine atom generally increases the thermal stability of the primer-template duplex.[1] This is because the fluorine atom promotes a C3'-endo sugar pucker, which favors an A-form helix, a more thermodynamically stable conformation than the B-form helix of standard DNA.[2] As a rule of thumb, each 2'-fluoro modification can increase the Tm by approximately 1.3 to 1.8°C .[3]

-

Deoxyinosine (dI): Deoxyinosine is a "universal" base because it can form hydrogen bonds with all four standard DNA bases (A, C, G, and T).[4] However, the stability of these pairings is not equal. The thermodynamic stability of inosine pairings decreases in the following order: I-C > I-A > I-T ≈ I-G.[5] Importantly, duplexes containing inosine are generally less stable than those with standard Watson-Crick base pairs (G-C and A-T).[5] Therefore, the inclusion of deoxyinosine will typically lower the overall Tm of your primer, with the exact impact depending on the base it is paired with on the template strand.

Question 2: Standard Tm calculators don't account for 2'-F-dI modifications. How can I estimate the Tm of my modified primers?

Answer: You are correct; most online Tm calculators are designed for standard DNA and will not provide an accurate Tm for primers with these modifications. While a precise calculation requires specific, experimentally derived thermodynamic parameters that are not widely available, you can arrive at a reasonable estimate using a modified nearest-neighbor approach.

Recommended Tm Estimation Workflow:

-

Calculate the Base Tm using the Nearest-Neighbor Model: Start by calculating the Tm of your primer sequence using a reliable nearest-neighbor Tm calculator that allows for the inclusion of inosine. The "Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes" by Watkins et al. provides the necessary ΔH° and ΔS° parameters for inosine pairings.[5][6]

-

Apply a Correction for 2'-Fluoro Modifications: After calculating the base Tm that accounts for the inosine residues, apply a correction for the 2'-fluoro modifications. Add 1.5°C to the calculated Tm for each 2'-fluoro modified nucleotide in your primer. This value is an average of the reported stabilizing effect.

Table 1: Nearest-Neighbor Thermodynamic Parameters for Deoxyinosine

| Nearest Neighbor (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| I·C Pairs | ||

| CI/GC | -11.9 | -29.0 |

| GI/CC | -10.5 | -26.3 |

| AI/TC | -8.1 | -21.4 |

| TI/AC | -7.5 | -19.6 |

| I·A Pairs | ||

| CI/GA | -9.0 | -24.4 |

| GI/CA | -8.9 | -23.5 |

| AI/TA | -6.5 | -18.1 |

| TI/AA | -5.9 | -16.4 |

| I·T and I·G Pairs | ||

| CI/GT or GG | -7.9 | -21.5 |

| GI/CT or CG | -7.8 | -20.8 |

| AI/TT or TG | -5.4 | -15.2 |

| TI/AT or AG | -4.8 | -13.5 |

Data adapted from Watkins et al. These parameters should be used in conjunction with standard DNA nearest-neighbor parameters for a complete calculation.[6]

It is critical to remember that this is an estimation. The actual Tm can be influenced by buffer conditions, salt concentrations, and the specific sequence context. Therefore, empirical optimization of the annealing temperature is essential.

PCR Optimization and Troubleshooting

Question 3: What is the best starting point for my annealing temperature (Ta), and how should I optimize it?

Answer: A well-designed experiment to determine the optimal Ta is crucial for PCR success.

Initial Ta Selection: As a general starting point, set your initial annealing temperature 3–5°C below the estimated Tm you calculated in the previous step.[7]

Empirical Optimization using Gradient PCR: The most effective method for determining the optimal Ta is to perform a gradient PCR.[8] This involves testing a range of annealing temperatures simultaneously across the thermal cycler block.

Protocol: Annealing Temperature Optimization using Gradient PCR

This protocol outlines the steps for optimizing the Ta for your 2'-F-dI modified primers.

1. Experimental Setup:

-

Prepare a master mix containing all PCR components (DNA polymerase, buffer, dNTPs, template DNA, and your modified primers) sufficient for the number of reactions in your gradient.

-

Aliquot the master mix into PCR tubes or a PCR plate.

2. Thermal Cycler Programming:

-

Set up a thermal cycling program with a temperature gradient during the annealing step.

-

A typical gradient might span 10–12°C. For example, if your estimated Tm is 62°C, you might set a gradient from 55°C to 67°C.

-

Denaturation: 95-98°C for 15-30 seconds.

-

Annealing: Set the gradient (e.g., 55-67°C) for 15-30 seconds.

-

Extension: 72°C (or as recommended for your polymerase) for 30-60 seconds per kb of the target amplicon.

-

Number of Cycles: 30-35 cycles.

-

Final Extension: 72°C for 5-10 minutes.

3. Analysis of Results:

-

Analyze the PCR products by agarose gel electrophoresis.

-

The optimal Ta is the highest temperature that results in a strong, specific band of the correct size with minimal or no non-specific products or primer-dimers.[8]

Caption: Workflow for optimizing annealing temperature using gradient PCR.

Question 4: I am seeing non-specific bands or no product at all. What should I troubleshoot?

Answer: PCR failure or non-specific amplification with modified primers can stem from several factors. Here is a systematic troubleshooting approach:

Scenario 1: No PCR Product

-

Annealing Temperature is Too High: If your Ta is significantly above the actual Tm, the primers will not anneal efficiently to the template.[9]

-

Solution: Decrease the annealing temperature in increments of 2-3°C or perform a gradient PCR with a lower temperature range.[8]

-

-

Polymerase Incompatibility: Not all DNA polymerases can efficiently extend primers containing sugar modifications like 2'-fluoro.[1] Proofreading polymerases may also exhibit exonuclease activity on modified primers, especially if there is a mismatch at the 3' end.

-

Solution: Switch to a DNA polymerase known to be compatible with modified nucleotides. Several thermostable DNA polymerases, such as certain variants of Pfu, Vent, and Deep Vent, have been shown to incorporate 2'-fluoro-modified nucleotides.[10] Additionally, engineered Taq polymerases with improved fidelity for modified nucleic acids are becoming available.[1][11]

-

-

Poor Primer Design: Issues such as self-dimerization or hairpin formation can prevent the primer from binding to the template.

-

Solution: Re-analyze your primer design using oligo analysis software. Ensure that the 3' ends are not complementary to each other to avoid primer-dimer formation.[12]

-

-

Suboptimal Buffer Conditions: The concentration of MgCl₂ can significantly impact PCR efficiency.[13]

-

Solution: Titrate the MgCl₂ concentration, typically in a range of 1.5 to 3.0 mM. Some polymerases require higher Mg²⁺ concentrations to efficiently incorporate modified nucleotides.[14]

-

Scenario 2: Non-Specific Bands or Smearing

-

Annealing Temperature is Too Low: A low Ta allows for non-specific binding of the primers to regions of the template with partial homology.[7]

-

Solution: Increase the annealing temperature in 2-3°C increments. The optimal Ta from your gradient PCR should resolve this.

-

-

Excess Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation and non-specific amplification.

-

Solution: Reduce the final primer concentration in your reaction, typically to a range of 0.1 to 0.5 µM.

-

-

Template Quality or Quantity: Too much template DNA can lead to non-specific amplification, while degraded template can result in smearing.

-

Solution: Use an appropriate amount of high-quality, intact template DNA. For genomic DNA, 10-100 ng is a good starting point for a 50 µL reaction.

-

Caption: A logical flowchart for troubleshooting common PCR issues with modified primers.

DNA Polymerase Selection

Question 5: Which type of DNA polymerase should I use with 2'-F-dI modified primers?

Answer: The choice of DNA polymerase is critical. Standard Taq polymerase may have difficulty incorporating and extending from primers with 2'-sugar modifications.

Recommended Polymerases:

-

High-Fidelity Proofreading Polymerases: Several archaeal DNA polymerases from Family B, which possess 3' to 5' exonuclease (proofreading) activity, have been shown to be compatible with 2'-fluoro modifications. These include:

-

Engineered Polymerases: Recent advances in protein engineering have led to the development of mutant DNA polymerases with enhanced capabilities for synthesizing modified nucleic acids (Xeno Nucleic Acids or XNAs).[1][11] These polymerases, often derived from Taq, may offer improved efficiency and fidelity with 2'-F modified primers.

Considerations for Polymerase Selection:

-

Proofreading Activity: While proofreading polymerases can offer higher fidelity, their exonuclease activity may degrade modified primers, particularly if there are any mismatches at the 3' end. Using exonuclease-minus (exo-) versions of these polymerases can mitigate this risk.

-

Hot-Start Formulations: Using a hot-start polymerase is highly recommended.[15] This prevents polymerase activity at lower temperatures during reaction setup, which can lead to the formation of non-specific products and primer-dimers.

Table 2: General Characteristics of Compatible DNA Polymerases

| Polymerase Type | Proofreading (3'-5' Exo) | Key Advantage | Considerations |

| Pfu (exo-), Vent (exo-), etc. | No | Known compatibility with 2'-F modifications. | May require optimization of Mg²⁺ concentration. |

| Engineered Taq Mutants | Varies | Potentially higher efficiency and fidelity for modified templates. | May be less commercially available or more expensive. |

| Standard Taq | No | Generally not recommended. | Low efficiency of extension from 2'-F modified primers. |

By carefully considering primer design, empirically optimizing the annealing temperature, and selecting a compatible DNA polymerase, you can overcome the challenges associated with using 2'-F-dI modified primers and achieve successful and reliable PCR results.

References

-

Watkins, N. E., & SantaLucia, J., Jr. (2005). Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes. Nucleic acids research, 33(19), 6258–6267. [Link]

-

Xia, T., SantaLucia, J., Jr, Burkard, M. E., Kierzek, R., Schroeder, S. J., Jiao, X., Cox, C., & Turner, D. H. (1998). Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson-Crick base pairs. Biochemistry, 37(42), 14719–14735. [Link]

-

Martin, F. H., Castro, M. M., Aboul-ela, F., & Tinoco, I., Jr. (1985). Base pairing involving the anitcodon loop. Nucleic Acids Research, 13(24), 8927-8938. [Link]

-

Ghosh, A., Singh, S., & Chowdhury, S. (2020). Nearest-neighbor parameters for predicting DNA duplex stability in diverse molecular crowding conditions. Proceedings of the National Academy of Sciences of the United States of America, 117(25), 14194–14203. [Link]

-

Allawi, H. T., & SantaLucia, J., Jr. (1998). Nearest-neighbor thermodynamics of internal A.C, C.A, C.T, G.A, G.T, and T.C mismatches in DNA: empirical rules for predicting stability. Biochemistry, 37(8), 2170–2179. [Link]

-

Pompizi, V., Galeone, A., Mayol, L., & Oliviero, G. (2003). PCR with deoxyinosine-containing primers using DNA polymerases with proofreading activity. PCR methods and applications, 4(4), 239–240. [Link]

-

Dunn, M. R., & Chaput, J. C. (2016). Mutant polymerases capable of 2' fluoro-modified nucleic acid synthesis and amplification with improved accuracy. Chemical science, 7(3), 1932–1940. [Link]

-

Bio-Rad. (n.d.). PCR Troubleshooting. [Link]

-

Innis, M. A., & Gelfand, D. H. (1999). PCR Optimization: Reaction Conditions and Components. In PCR Applications (pp. 3-23). Academic Press. [Link]

-

Sismour, A. M., & Benner, S. A. (1997). 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. Nucleic acids research, 25(22), 4595–4602. [Link]

-

QIAGEN. (n.d.). DNA polymerases used in PCR. [Link]

-

QIAGEN. (n.d.). PCR conditions | Primer annealing specificity | PCR buffers. [Link]

-

Nishibu, T., et al. (2014). Comparison of six commercially-available DNA polymerases for direct PCR. Kansenshogaku zasshi. The Journal of the Japanese Association for Infectious Diseases, 88(5), 617-621. [Link]

-

Kankia, B. (2017). Mutant polymerases capable of 2' fluoro-modified nucleic acid synthesis and amplification with improved accuracy. ResearchGate. [Link]

-

Pallan, P. S., & Egli, M. (2008). The Effect of 2'F-RNA on I-Motif Structure and Stability. Molecules (Basel, Switzerland), 23(11), 2743. [Link]

-

Bio-Synthesis Inc. (n.d.). DNA Universal Bases, Universal Bases. [Link]

-

Canvax Biotech. (n.d.). DNA Polymerases & PCR Enzymes Selection Guide. [Link]

Sources

- 1. Mutant polymerases capable of 2′ fluoro-modified nucleic acid synthesis and amplification with improved accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. neb.com [neb.com]

- 5. Nearest-neighbor parameters for predicting DNA duplex stability in diverse molecular crowding conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. How to Simplify PCR Optimization Steps for Primer Annealing | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. mybiosource.com [mybiosource.com]

- 9. bio-rad.com [bio-rad.com]

- 10. 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. PCR conditions | Primer annealing specificity | PCR buffers [qiagen.com]

- 14. academic.oup.com [academic.oup.com]

- 15. DNA polymerases used in PCR [qiagen.com]

A Head-to-Head Comparison of Nucleoside Analogs: 2'-Fluoro-2'-deoxyinosine vs. Remdesivir in Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective antiviral therapeutics, nucleoside analogs have emerged as a cornerstone of modern medicine. Their ability to mimic natural building blocks of viral genetic material allows them to disrupt the replication machinery of viruses, offering a powerful strategy to combat a wide range of viral infections. This guide provides an in-depth technical comparison of two such analogs: 2'-Fluoro-2'-deoxyinosine and the well-established antiviral drug, remdesivir. While remdesivir has gained prominence for its activity against emerging RNA viruses, the potential of 2'-fluoro-substituted purine nucleosides like 2'-Fluoro-2'-deoxyinosine warrants a closer examination.

At a Glance: Key Differences and Similarities

| Feature | 2'-Fluoro-2'-deoxyinosine | Remdesivir |

| Class | Purine nucleoside analog | Adenosine nucleotide analog prodrug |

| Primary Target | Viral RNA/DNA Polymerases (presumed) | Viral RNA-dependent RNA polymerase (RdRp) |

| Mechanism of Action | Incorporation into viral genetic material leading to chain termination (presumed) | Delayed chain termination of nascent viral RNA |

| Known Antiviral Spectrum | Limited published data, with related compounds showing activity against influenza and other RNA viruses. | Broad-spectrum activity against RNA viruses, including Coronaviridae, Flaviviridae, and Filoviridae. |

| Clinical Status | Investigational/Preclinical | Approved for use against SARS-CoV-2 in several countries. |

Delving into the Mechanisms of Action

The efficacy of any antiviral nucleoside analog lies in its ability to be recognized by viral polymerases and subsequently halt the replication process. Both 2'-Fluoro-2'-deoxyinosine and remdesivir are designed to achieve this, albeit through subtly different molecular interactions.

2'-Fluoro-2'-deoxyinosine: A Classic Chain Terminator in Waiting